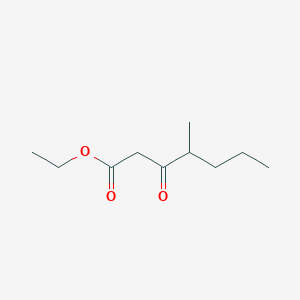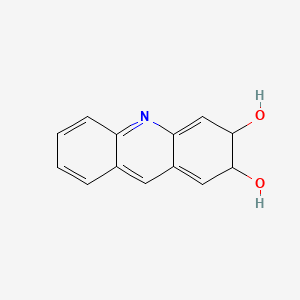
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of methoxy, methylsulfanyl, and nitro groups in this compound makes it an interesting subject for chemical research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyrimidine and methylthiol.
Methylation: The methylsulfanyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or acetonitrile to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the nitration and methylation reactions in batches.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-methoxy-6-(methylsulfanyl)-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The methoxy and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methylaniline: Shares the methoxy group but differs in the core structure and functional groups.
4-Methoxy-6-methyl-2H-pyran-2-one: Similar methoxy group but different core structure and reactivity.
Indole Derivatives: Contain similar functional groups but have a different core structure and biological activity.
Uniqueness
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is unique due to the combination of methoxy, methylsulfanyl, and nitro groups on the pyrimidine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90860-54-1 |
|---|---|
Formule moléculaire |
C6H7N3O3S |
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
4-methoxy-6-methylsulfanyl-5-nitropyrimidine |
InChI |
InChI=1S/C6H7N3O3S/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 |
Clé InChI |
DTFVVOIZVUNTKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=N1)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



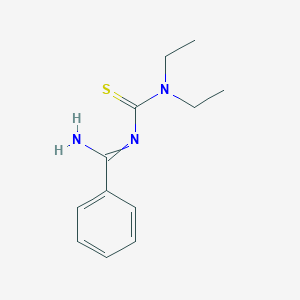
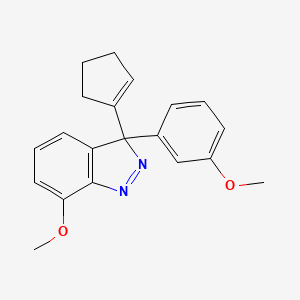

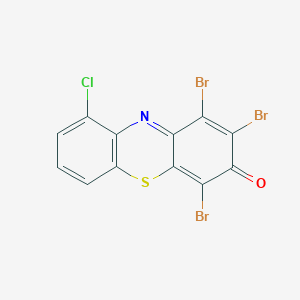
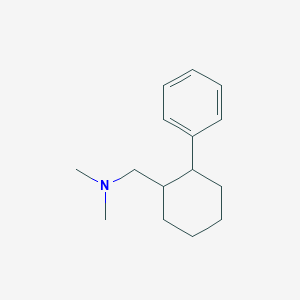
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
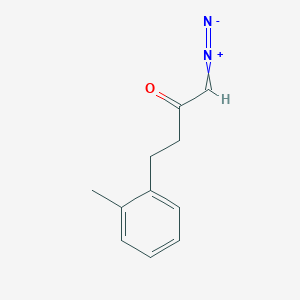
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
